N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-8-10-23(11-9-13)28(25,26)17-6-4-16(5-7-17)19(24)22-20-18(12-21)14(2)15(3)27-20/h4-7,13H,8-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXWSAVBPAVHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of cyano and methyl groups. The benzamide moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Shared Thiophene Substituents
4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide (CAS 941951-21-9)
- Structural Differences :
- Sulfonyl Group : Chlorophenylsulfonyl vs. 4-methylpiperidin-1-yl sulfonyl.
- Amide Type : Butanamide (flexible aliphatic chain) vs. benzamide (rigid aromatic core).
- The butanamide chain may confer conformational flexibility, altering target binding compared to the rigid benzamide .
4-(N-Benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4)
- Structural Differences :
- Sulfonyl Group : N-Benzyl-N-ethylsulfamoyl vs. 4-methylpiperidin-1-yl sulfonyl.
- Substituent Bulk : The benzyl-ethyl group introduces steric hindrance and lipophilicity.
- Inferred Properties :
Analogs with Varied Heterocycles
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride
- Structural Differences: Heterocycle: Benzo[d]thiazole vs. thiophene. Additional Groups: Dimethylaminoethyl side chain and ethoxy substituent.
- Inferred Properties: The thiazole’s nitrogen may participate in hydrogen bonding, unlike the thiophene’s sulfur. The dimethylaminoethyl group could enhance solubility via protonation at physiological pH .
Analogs with Modified Amide Chains
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide vs. Butanamide Derivatives
- Key Contrast :
- Benzamide’s rigidity vs. butanamide’s flexibility.
- Inferred Impact :
- Rigid benzamide may improve binding specificity to planar targets (e.g., enzyme active sites), while flexible chains might adapt to hydrophobic pockets .
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure incorporates a thiophene ring, a cyano group, and a sulfonamide moiety, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula: C₁₅H₁₈N₄O₂S
- Molecular Weight: Approximately 318.39 g/mol
- IUPAC Name: this compound
The presence of the cyano group and the thiophene ring enhances its reactivity and potential for biological interactions. The sulfonamide moiety contributes to its solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research suggests that compounds with similar structures can inhibit enzyme activity or modulate receptor functions, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors that play roles in signaling pathways related to inflammation or cancer.
Biological Activity Data
Recent studies have demonstrated the biological activity of this compound through various assays.
Table 1: Summary of Biological Activities
Case Studies
A series of studies have explored the efficacy of this compound in different biological contexts:
-
Antimicrobial Activity:
- A study evaluated the antimicrobial properties against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests potential applications in treating bacterial infections.
-
Cancer Research:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Enzyme Targeting:
- The compound was tested for its ability to inhibit specific enzymes associated with cancer metabolism. Results indicated a promising inhibitory effect, warranting further investigation into its mechanism and potential therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
